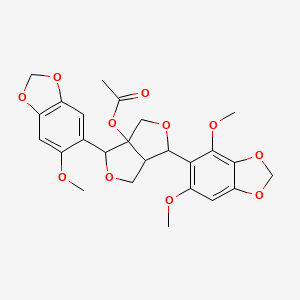
2-Demethoxyleptostachyol acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Demethoxyleptostachyol acetate is a natural product with the molecular formula C25H26O11This compound is typically found in a solid powder form and is used primarily for research purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Demethoxyleptostachyol acetate involves several steps, including the extraction of natural precursors and subsequent chemical modifications. The specific synthetic routes and reaction conditions are not widely documented, but general methods for similar compounds involve the use of organic solvents, catalysts, and controlled reaction environments to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound is not well-established due to its primary use in research. standard practices in the production of similar natural products include large-scale extraction from plant sources, followed by purification and chemical modification processes .
Chemical Reactions Analysis
Types of Reactions
2-Demethoxyleptostachyol acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
2-Demethoxyleptostachyol acetate has several applications in scientific research, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-Demethoxyleptostachyol acetate involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed to exert its effects through binding to cellular receptors and modulating biochemical pathways. This can lead to various biological responses, including changes in gene expression, enzyme activity, and cellular signaling .
Comparison with Similar Compounds
2-Demethoxyleptostachyol acetate can be compared with other similar compounds, such as:
Leptostachyol acetate: A related compound with similar structural features but different functional groups.
Demethoxyleptostachyol: A compound lacking the acetate group, which may result in different chemical and biological properties.
Methoxyleptostachyol acetate: A compound with an additional methoxy group, potentially altering its reactivity and applications
These comparisons highlight the unique features of this compound, such as its specific functional groups and resulting chemical behavior, which distinguish it from other related compounds.
Properties
Molecular Formula |
C25H26O11 |
|---|---|
Molecular Weight |
502.5 g/mol |
IUPAC Name |
[6-(4,6-dimethoxy-1,3-benzodioxol-5-yl)-3-(6-methoxy-1,3-benzodioxol-5-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl] acetate |
InChI |
InChI=1S/C25H26O11/c1-12(26)36-25-9-31-21(20-18(28-3)7-19-22(23(20)29-4)35-11-34-19)14(25)8-30-24(25)13-5-16-17(33-10-32-16)6-15(13)27-2/h5-7,14,21,24H,8-11H2,1-4H3 |
InChI Key |
NEVZOKDDDUKDFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC12COC(C1COC2C3=CC4=C(C=C3OC)OCO4)C5=C(C=C6C(=C5OC)OCO6)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















